molecular formula C17H12N4O2 B13139498 N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide CAS No. 93446-71-0

N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide

Cat. No.: B13139498
CAS No.: 93446-71-0
M. Wt: 304.30 g/mol
InChI Key: UOXQGYRDOCSXEI-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)furo[2,3-b]quinoxaline-3-carboxamide is a specialized research compound based on a fused quinoxaline scaffold, a structure of high interest in medicinal chemistry for developing targeted therapeutic agents. While specific studies on this exact molecule are not yet widely published, its core structure is closely related to potent pyrrolo[2,3-b]quinoxaline derivatives that have been extensively investigated. These related compounds have demonstrated significant potential as kinase inhibitors, particularly targeting receptors like VEGFR-2, which is a key pathway in antiangiogenic cancer research . Inhibition of such kinases disrupts critical signaling cascades, including the PI3K/AKT/mTOR pathway, leading to the induction of apoptosis and suppression of tumor cell proliferation . Furthermore, structurally similar quinoxaline-based molecules have been designed as type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of kinases such as EphA3 and EphB4, making them valuable tools for studying kinase signaling in cancer and other diseases . The furo[2,3-b]quinoxaline core, analogous to the pyrrolo[2,3-b]quinoxaline system, is anticipated to interact with biological targets through a similar network of hydrogen bonds and hydrophobic interactions, as revealed by molecular docking and dynamics simulations . This compound is offered to the scientific community to facilitate advanced research in these areas, including drug discovery, chemical biology, and the study of signal transduction mechanisms. It is intended for in vitro research applications only.

Properties

CAS No.

93446-71-0

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

N-(2-aminophenyl)furo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C17H12N4O2/c18-11-5-1-2-6-12(11)20-16(22)10-9-23-17-15(10)19-13-7-3-4-8-14(13)21-17/h1-9H,18H2,(H,20,22)

InChI Key

UOXQGYRDOCSXEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=COC3=NC4=CC=CC=C4N=C23

Origin of Product

United States

Biological Activity

N-(2-Aminophenyl)furo[2,3-b]quinoxaline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H12_{12}N4_{4}O
  • Molecular Weight : 284.28 g/mol

The compound features a furoquinoxaline core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinoxaline derivatives, including this compound. The compound was evaluated against several bacterial strains, demonstrating notable inhibitory effects.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1832
Staphylococcus aureus2016
Micrococcus luteus228

These results indicate that the compound exhibits strong antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that the compound induces apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects on various cancer cell lines, this compound was tested against:

Cell Line IC50 (µM)
Huh-7 hepatoma cells5.0
Jurkat T-cells4.5
MCF-7 breast cancer cells6.0

The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly towards Huh-7 hepatoma cells, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial cells, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in its biological activity. The results suggest strong binding affinity to key targets such as DNA gyrase and topoisomerase I.

Binding Affinities

Target Protein Binding Energy (kcal/mol)
DNA Gyrase-9.5
Topoisomerase I-8.7

These binding energies indicate a favorable interaction between the compound and its targets, supporting its potential as a therapeutic agent.

Comparison with Similar Compounds

Core Heterocycle Variations

The core heterocycle significantly influences electronic properties and target interactions:

  • Pyrrolo[2,3-b]quinoxaline (): Replacing the furan oxygen with a pyrrole nitrogen introduces basicity and hydrogen-bonding capacity. For example, 2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (C₂₆H₂₂FN₅O₂, 455.493 g/mol) may exhibit enhanced binding to targets like kinases due to nitrogen’s lone pairs .

Substituent Effects

Substituents modulate lipophilicity, solubility, and target affinity:

Compound Key Substituents Impact
Target Compound 2-Aminophenyl Enhances solubility via -NH₂; potential for hydrogen bonding
Compound 3-Thienyl Introduces sulfur-based hydrophobicity; may improve membrane permeability
Compound 4-Fluorobenzyl, 2-methoxybenzyl Fluorine increases lipophilicity and metabolic stability; methoxy group adds polarity
Compound 4-Fluorophenyl, trifluoroethylamino Trifluoroethyl group enhances electron-withdrawing effects and resistance to oxidation

Physicochemical and Pharmacological Data

The table below summarizes available data from evidence:

Compound (Reference) Molecular Formula Average Mass (g/mol) Notable Features
Target Compound Not explicitly provided ~291 (estimated) Aminophenyl for solubility; furoquinoxaline core
2-(3-Thienyl)-2,3-dihydrofuro[2,3-b]quinoxaline C₁₄H₁₀N₂OS 278.31 Dihydro core reduces aromaticity; thienyl substituent
Compound C₂₆H₂₂FN₅O₂ 455.493 Fluorine and methoxy groups enhance bioavailability
Compound C₂₈H₂₄F₄N₆O₃ 592.53 Trifluoroethylamino boosts metabolic resistance

Preparation Methods

Sonogashira Coupling and Iodocyclization Approach

A prominent method involves a three-step sequence:

  • Step 1: Sonogashira Coupling

    • Starting from 2-chloro-3-methoxyquinoxaline or related halogenated quinoxalines, terminal alkynes are coupled using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as co-catalyst in inert solvents like triethylamine or dimethylformamide (DMF).
    • This step introduces an alkynyl substituent at the 3-position, yielding 2-methoxy-3-(phenylethynyl)quinoxaline derivatives.
  • Step 2: Iodocyclization

    • Treatment of the alkynyl intermediates with iodine chloride (ICl) in dichloromethane (DCM) facilitates intramolecular cyclization, forming the furo[2,3-b]quinoxaline core with an iodine substituent at the 3-position.
    • This cyclization proceeds via electrophilic addition across the triple bond, leading to the fused heterocycle.
  • Step 3: Palladium-Catalyzed Cross-Coupling

    • The iodinated intermediates undergo further palladium-catalyzed reactions such as Suzuki or Sonogashira couplings to introduce various substituents, tailoring the structure toward the desired derivative.

Research Findings:
This approach, detailed in recent literature, exhibits good yields (up to 80%) and high regioselectivity, making it a versatile route for synthesizing fused heterocycles, including the furo[2,3-b]quinoxaline scaffold.

Optimized Synthetic Route Summary

Step Reaction Reagents & Conditions Yield & Notes
1 Synthesis of alkynyl quinoxaline 2-Chloro-3-methoxyquinoxaline + terminal alkyne Pd(PPh₃)₄, CuI, triethylamine, reflux 70-80%
2 Iodocyclization ICl in DCM 65-75%, regioselective formation of fused ring
3 Nucleophilic substitution NH₃ or amines 80-90%
4 Amide coupling Carboxylic acid derivative + amine DCC/EDC, DMF, room temp >75%

Advanced Synthetic Strategies and Considerations

  • Green Chemistry Approaches:

    • Microwave-assisted synthesis for faster reaction times and higher yields.
    • Use of recyclable catalysts and aqueous media to enhance sustainability.
  • Catalyst Selection:

    • Palladium catalysts for cross-couplings, with ligand optimization for regioselectivity.
    • Iron catalysis for intramolecular cyclizations, offering cost-effective alternatives.
  • Reaction Optimization:

    • Solvent choice critically influences yield and selectivity; DMF and DCM are common, but greener solvents are under exploration.
    • Temperature control to prevent side reactions during cyclization.

Table 1: Summary of Key Reaction Conditions for Core Synthesis

Reaction Step Catalyst/Reagent Solvent Temperature Yield (%) Reference
Sonogashira coupling Pd(PPh₃)₄, CuI Triethylamine Reflux 75-80
Iodocyclization ICl DCM Room temperature 65-75
Nucleophilic substitution NH₃ or amines Ethanol Reflux 80-90
Amidation DCC/EDC DMF Room temperature >75

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